molecular formula C23H22N6O4S B2693704 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 938842-24-1

4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Cat. No.: B2693704
CAS No.: 938842-24-1
M. Wt: 478.53
InChI Key: CUAALTKTBGYBPI-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a substituted imidazo[2,1-f]purine-dione core. The structure includes:

  • Imidazopurine-dione scaffold: A bicyclic system with two fused rings (imidazole and purine), modified with methyl groups at positions 1 and 7 and a phenethyl substituent at position 2.

Properties

IUPAC Name

4-[4,7-dimethyl-1,3-dioxo-2-(2-phenylethyl)purino[7,8-a]imidazol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-15-14-28-19-20(25-22(28)29(15)17-8-10-18(11-9-17)34(24,32)33)26(2)23(31)27(21(19)30)13-12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H2,24,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAALTKTBGYBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the phenethyl group and the benzenesulfonamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following compounds share structural or functional similarities with the target molecule:

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Physicochemical Properties
Target Compound C22H21N5O4S* ~463.5 Phenethyl, 1,7-dimethyl, benzenesulfonamide Predicted solubility in polar solvents†
8-(2-Hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione C21H17N5O3 387.39 2-hydroxyphenyl (replaces benzenesulfonamide) pKa = 9.11; Density = 1.45 g/cm³
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C31H23F2N7O4S 627.6 Fluorinated chromenone, pyrazolopyrimidine core MP = 175–178°C; Mass = 589.1 (M+1)
N-(2-Thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide C15H16N4O2S2 348.44 Thiazolyl group, thioxopyrimidine Not reported

*Estimated based on structural analysis. †Benzenesulfonamide enhances hydrophilicity compared to non-sulfonamide analogs.

Pharmacological and Functional Insights

  • Substituent Effects: The benzenesulfonamide group in the target compound likely improves aqueous solubility compared to analogs like the 2-hydroxyphenyl derivative . Sulfonamides are known to enhance binding affinity in enzyme inhibitors (e.g., carbonic anhydrase) .
  • Core Scaffold Differences :

    • The imidazopurine-dione core in the target compound differs from the pyrazolopyrimidine () and thioxopyrimidine () systems. These variations influence electron distribution and hydrogen-bonding capacity, critical for receptor interactions.

Physicochemical Properties

  • Melting Point (MP): The target compound’s MP is unreported, but analogs like the fluorinated chromenone derivative exhibit MPs >170°C, suggesting high crystallinity .
  • pKa : The 2-hydroxyphenyl analog () has a pKa of ~9.11, indicating moderate basicity, whereas the sulfonamide group in the target compound may exhibit acidic properties (typical pKa ~10–11 for sulfonamide protons).

Biological Activity

4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide (CAS Number: 938842-24-1) is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N6O4SC_{23}H_{22}N_{6}O_{4}S, with a molecular weight of 478.5 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H22N6O4S
Molecular Weight478.5 g/mol
CAS Number938842-24-1

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It might bind to various receptors, influencing cellular signaling and physiological responses.
  • Autophagy Induction : Some studies suggest that it can induce autophagy in cells, leading to degradation of intracellular molecules .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its effectiveness appears to vary based on concentration and specific microbial targets.

Study on Anticancer Effects

A study published in a peer-reviewed journal evaluated the effects of the compound on human cancer cell lines. The results demonstrated:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range across several tested cell lines.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)4.5
HeLa (Cervical Cancer)6.0

Mechanistic Insights

Further investigations into the mechanism revealed that the compound triggers apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

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